Cas no 52218-35-6 (2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol)

2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol structure
52218-35-6 structure
Product Name:2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol
CAS No:52218-35-6
MF:C12H13NO3S
MW:251.301522016525
CID:56186
PubChem ID:104125
Update Time:2025-10-29

2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol
    • 6-β-Hydroxyethyl Sulfonyl-2-Naphthalamine
    • 6-Hydroxyethylsulfonyl-2-naphthalamine
    • 2-Naphthylamine-6-hydroxyethyl sulfonyl
    • 6-SS-HYDROXYETHYL SULFONYL-2-NAPHTHALAMINE
    • Einecs 257-750-9
    • 2-[(6-Amino-2-naphthyl)sulphonyl]ethanol
    • 6-
    • 2-((6-aminonaphthalen-2-yl)sulfonyl)ethan-1-ol
    • 2-(6-aminonaphthalen-2-ylsulfonyl)ethanol
    • 2-(6-aminonaphthalen-2-yl)sulfonylethanol
    • A828988
    • NS00032456
    • DTXSID2068719
    • AKOS016010182
    • W-105844
    • SCHEMBL6022746
    • Ethanol, 2-((6-amino-2-naphthalenyl)sulfonyl)-
    • Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
    • 2-[(6-aminonaphthalen-2-yl)sulfonyl]ethan-1-ol
    • 52218-35-6
    • 2-((6-Amino-2-naphthyl)sulphonyl)ethanol
    • A-Hydroxyethyl Sulfonyl-2-Naphthalamine
    • 6-(beta-Hydroxyethylsulfonyl)-2-naphthylamine
    • KJADNHVFXWOWKM-UHFFFAOYSA-N
    • Inchi: 1S/C12H13NO3S/c13-11-3-1-10-8-12(4-2-9(10)7-11)17(15,16)6-5-14/h1-4,7-8,14H,5-6,13H2
    • InChI Key: KJADNHVFXWOWKM-UHFFFAOYSA-N
    • SMILES: S(CCO)(C1C=CC2C=C(C=CC=2C=1)N)(=O)=O

Computed Properties

  • Exact Mass: 251.06200
  • Monoisotopic Mass: 251.061614
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.8
  • XLogP3: 1

Experimental Properties

  • Color/Form: 粉末 in淡米黄色
  • Density: 1.383
  • Boiling Point: 566 °C at 760 mmHg
  • Flash Point: 296.1 °C
  • Refractive Index: 1.666
  • PSA: 88.77000
  • LogP: 2.85000

2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol Pricemore >>

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Additional information on 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol

Comprehensive Guide to 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol (CAS No. 52218-35-6): Properties, Applications, and Market Insights

2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol (CAS No. 52218-35-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This naphthalene-based sulfonamide derivative is particularly valued in the fields of dye synthesis, pharmaceutical intermediates, and material science. With the growing demand for high-performance chemicals in these industries, understanding this compound's properties and potential has become increasingly important for researchers and manufacturers alike.

The molecular structure of 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol combines a naphthalene ring system with both sulfonyl and ethanol functional groups, creating a molecule with interesting electronic properties. This configuration makes it particularly useful as a fluorescent probe in biochemical applications, where its photophysical characteristics can be exploited for detection purposes. Recent studies have explored its potential in bioimaging applications, aligning with current trends in medical diagnostics and research.

In industrial applications, 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol serves as a crucial intermediate in the synthesis of various azo dyes and pigments. The compound's ability to form stable covalent bonds with other aromatic systems makes it valuable for creating colorants with enhanced lightfastness and thermal stability. These properties are particularly sought after in the textile industry, where durability and color retention are paramount concerns for manufacturers.

The pharmaceutical sector has shown growing interest in 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol derivatives as potential building blocks for drug development. Its molecular framework offers opportunities for creating compounds with specific biological activity, particularly in areas such as enzyme inhibition and receptor modulation. Researchers are actively investigating its potential in designing new therapeutic agents, especially in fields like cancer research and neurological disorders.

From a synthetic chemistry perspective, the production of 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol typically involves multi-step organic reactions starting from 6-amino-2-naphthalenesulfonic acid. The process requires careful control of reaction conditions to ensure high yield and purity. Modern green chemistry approaches are being applied to optimize these synthetic routes, reducing environmental impact while maintaining product quality - a key concern in today's chemical industry.

The global market for 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol has shown steady growth, driven by increasing demand from end-use industries. Market analysts predict continued expansion, particularly in the Asia-Pacific region where dye manufacturing and pharmaceutical production are rapidly developing. Quality specifications for this compound typically require high purity levels (>98%), with strict control over impurities that might affect downstream applications.

Storage and handling of 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol require standard laboratory precautions for organic compounds. It should be kept in a cool, dry environment away from strong oxidizing agents. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material in powder form to prevent inhalation or contact with eyes and skin.

Recent advancements in analytical techniques have improved the characterization of 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol and its derivatives. Modern spectroscopic methods including NMR, mass spectrometry, and HPLC are routinely employed to verify compound identity and purity. These analytical capabilities have become increasingly important as regulatory requirements for chemical products continue to tighten worldwide.

Future research directions for 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol include exploring its potential in advanced materials applications. Its unique combination of aromatic and polar groups makes it an interesting candidate for incorporation into polymeric systems or as a modifier for surface properties. Additionally, the compound's electron-transfer properties are being investigated for potential use in organic electronics applications.

For researchers and industry professionals seeking information about 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol, several key questions frequently arise: What are the optimal synthetic routes? How does its structure relate to function in various applications? What are the current market trends affecting its availability and price? This article aims to address these common queries while providing a comprehensive overview of this valuable chemical compound.

Environmental considerations for 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol production and use have gained importance in recent years. Manufacturers are implementing waste minimization strategies and exploring biodegradation pathways for this compound. These efforts align with broader industry trends toward environmentally friendly chemistry and sustainable practices throughout the chemical supply chain.

In conclusion, 2-((6-Aminonaphthalen-2-yl)sulfonyl)ethanol (CAS No. 52218-35-6) represents an important specialty chemical with diverse applications across multiple industries. Its unique structural features continue to inspire research into new uses, while established applications maintain steady demand. As chemical innovation progresses, this compound is likely to remain relevant in both traditional and emerging technological fields.

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